molecular formula C7H8Cl2N2 B8433425 3,6-Dichloro-4-ethyl-5-methylpyridazine

3,6-Dichloro-4-ethyl-5-methylpyridazine

Cat. No.: B8433425
M. Wt: 191.05 g/mol
InChI Key: GGKZBBHGNCEWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dichloro-4-ethyl-5-methylpyridazine is a useful research compound. Its molecular formula is C7H8Cl2N2 and its molecular weight is 191.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

3,6-dichloro-4-ethyl-5-methylpyridazine

InChI

InChI=1S/C7H8Cl2N2/c1-3-5-4(2)6(8)10-11-7(5)9/h3H2,1-2H3

InChI Key

GGKZBBHGNCEWND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN=C1Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3,6-dichloro-4-ethylpyridazine (1 eq), AgNO3 (0.7 eq) and AcOH (2.8 eq) in H2O (9.4 mL, 0.6M) was added a solution of cone, sulfuric acid (6.6 eq) in H2O (9.4 mL, 0.6 M) at 50° C., followed by addition of a solution ammonium peroxodisulfate (5.4 eq) in H2O (9.4 mL, 0.6 M) at 60° C. for 20 min. The reaction mixture was heated at 70-75° C. for 30 min. After cooling, the reaction mixture was adjusted to pH 7 with a 25% ammonium hydroxide solution, and extracted with Et2O. The extracts were washed with H2O and dried (Na2SO4) and solvent was removed under high vacuum. The residue was purified by silica gel chromatography, eluting with 9:1 petroleum ether:EtOAc, to afford the desired product as colourless crystals. 1H NMR (400 MHz, CDCl3) δ: 2.85 (2H, q, J=7.6 Hz), 2.45 (3H, s), 1.21 (3H, t, J=7.6 Hz).
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